molecular formula C10H15NO2 B13585393 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene

6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene

Cat. No.: B13585393
M. Wt: 181.23 g/mol
InChI Key: HGWGFMJOXKAZGT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-(nitromethyl)bicyclo[311]hept-2-ene is a bicyclic compound with a unique structure that includes a nitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene typically involves the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions . This reaction yields the desired product through a series of steps that include nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The nitromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets. The nitromethyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The bicyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene is unique due to the presence of the nitromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research purposes.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

6,6-dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H15NO2/c1-10(2)8-4-3-7(6-11(12)13)9(10)5-8/h3,8-9H,4-6H2,1-2H3

InChI Key

HGWGFMJOXKAZGT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)C[N+](=O)[O-])C

Origin of Product

United States

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